molecular formula C20H25N3O2S B2845933 2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887206-00-0

2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Numéro de catalogue: B2845933
Numéro CAS: 887206-00-0
Poids moléculaire: 371.5
Clé InChI: BZHVEGOLBQCJBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic framework combining thiophene and pyridine rings. The structure features a 6-propyl substituent on the pyridine ring, a 2,5-dimethylbenzamido group at position 2, and a carboxamide at position 2.

Propriétés

IUPAC Name

2-[(2,5-dimethylbenzoyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-4-8-23-9-7-14-16(11-23)26-20(17(14)18(21)24)22-19(25)15-10-12(2)5-6-13(15)3/h5-6,10H,4,7-9,11H2,1-3H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHVEGOLBQCJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues of the Tetrahydrothieno[2,3-c]pyridine Core

The following table compares key structural and functional attributes of the target compound with related derivatives:

Compound Name R6 Substituent Aromatic Substituent (Position 2) Molecular Weight (g/mol) Reported Activity/Properties Source
Target Compound : 2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Propyl 2,5-Dimethylbenzamido ~420 (estimated) Not specified N/A
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues Tosyl (SO2C6H4CH3) Varied aryl groups ~450–500 Antibacterial activity
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-analogue Methyl 4-Methoxyphenyl, methyleneamino 391.46 Crystallographic data reported (no activity)
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Boc-protected amine Ethyl ester 338.41 Synthetic intermediate

Key Observations :

Substituent Effects at Position 6 :

  • The 6-propyl group in the target compound likely enhances lipophilicity compared to the 6-tosyl (polar sulfonyl group) or 6-methyl analogs. This may influence membrane permeability and bioavailability .
  • Tosyl-substituted analogs exhibit antibacterial activity, suggesting that bulky electron-withdrawing groups at position 6 may favor interactions with bacterial targets .

In contrast, 2-amino-3-benzoylthiophenes () demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) on the benzoyl ring enhance adenosine A1 receptor binding. The dimethyl configuration in the target compound may offer a balance of hydrophobicity and steric effects .

Functional Groups at Position 3 :

  • The carboxamide group in the target compound contrasts with the ethyl ester in . Carboxamides generally exhibit higher metabolic stability and hydrogen-bonding capacity, which could improve target engagement compared to esters .

Activity and Binding Insights from Heterocyclic Analogues
  • Thiophene vs. Pyridine Hybrids: highlights that replacing the thiophene ring with nitrogen-containing heterocycles reduces adenosine A1 receptor activity. The tetrahydrothieno[2,3-c]pyridine core in the target compound retains the thiophene moiety, which may preserve allosteric enhancement properties observed in related structures .
  • Substituent Positioning: In , the 4-methoxyphenyl group at position 3 and methyleneamino group at position 2 suggest that extended conjugation or hydrogen-bonding motifs (e.g., methoxy) can influence crystallinity and solubility, though biological implications remain unexplored .

Q & A

Q. What are the key synthetic strategies for preparing 2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization of thiophene derivatives with pyridine-like precursors and subsequent functionalization. Critical steps include:

  • Amide coupling : Introducing the 2,5-dimethylbenzamido group via carbodiimide-mediated coupling under inert conditions.
  • Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine core using reagents like POCl₃ or polyphosphoric acid.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
    Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR (¹H/¹³C) and mass spectrometry .

Q. How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization prevents side reactions.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in amide formation.
  • Purification steps : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves intermediates.
    Statistical experimental design (e.g., factorial or response surface methodology) is recommended to systematically evaluate interactions between variables .

Q. What analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm) and carbonyl carbons (δ ~170 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 428.18).
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamido group) impact biological activity?

Studies on analogous compounds reveal:

  • Electron-withdrawing groups (e.g., nitro) enhance binding to kinase targets but reduce solubility.
  • Methoxy substitutions improve metabolic stability but may alter pharmacokinetics.
    Contradictory data exist regarding the optimal position of methyl groups (2,5- vs. 3,4-dimethylbenzamido), requiring dose-response assays to clarify SAR .

Q. What computational methods are used to predict binding affinities or reaction pathways?

  • Density Functional Theory (DFT) : Models transition states in cyclization reactions (e.g., activation energies for ring closure).
  • Molecular docking : Screens interactions with biological targets (e.g., ATP-binding pockets in kinases).
  • MD simulations : Predicts conformational stability in aqueous environments.
    Discrepancies between computational predictions and experimental IC₅₀ values necessitate iterative refinement of force fields .

Q. How can contradictory data in solubility or bioactivity studies be resolved?

Common sources of contradiction:

  • Solvent polarity : DMSO enhances solubility but may denature proteins in bioassays.
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase inhibition assays).
  • Crystallographic vs. solution-phase conformations : Use variable-temperature NMR to assess dynamic structural changes .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Improves heat transfer and reduces reaction time for exothermic steps.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Process analytical technology (PAT) : In-line IR monitors reaction progress in real time .

Methodological Considerations

Q. How to design experiments for assessing metabolic stability?

  • In vitro assays : Use liver microsomes or hepatocytes with LC-MS/MS quantification.
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS/MS) with isotopic labeling.
  • Statistical validation : Apply ANOVA to compare degradation rates across substrates .

Q. What safety protocols are critical during handling?

  • PPE : Gloves, lab coats, and fume hoods are mandatory due to potential irritancy (see Safety Data Sheets).
  • Waste disposal : Neutralize acidic byproducts before disposal.
  • Emergency measures : Immediate rinsing with water for eye/skin contact and medical consultation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.